1,1,4,4-Tetraphenylbutane

Living Anionic Polymerization Polybutadiene Microstructure Control

1,1,4,4-Tetraphenylbutane (CAS 1483-64-3, molecular formula C₂₈H₂₆) is a symmetrical hydrocarbon characterized by a central butane backbone tetrasubstituted with phenyl groups at the 1- and 4-positions. Its primary scientific value is as a precursor to two structurally distinct, high-utility derivatives: 1,4-dilithio-1,1,4,4-tetraphenylbutane (LiTPB), a difunctional anionic polymerization initiator , and (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol (TETROL), an enantiomerically pure host compound for selective guest inclusion.

Molecular Formula C28H26
Molecular Weight 362.5 g/mol
CAS No. 1483-64-3
Cat. No. B072031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,4,4-Tetraphenylbutane
CAS1483-64-3
Synonyms1,1,4,4-Tetraphenylbutane
Molecular FormulaC28H26
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C28H26/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27-28H,21-22H2
InChIKeyRYRPAXUFKAJVQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1,4,4-Tetraphenylbutane (CAS 1483-64-3): A Bifunctional Hydrocarbon Building Block for Living Polymerization and Chiral Host-Guest Chemistry


1,1,4,4-Tetraphenylbutane (CAS 1483-64-3, molecular formula C₂₈H₂₆) is a symmetrical hydrocarbon characterized by a central butane backbone tetrasubstituted with phenyl groups at the 1- and 4-positions [1]. Its primary scientific value is as a precursor to two structurally distinct, high-utility derivatives: 1,4-dilithio-1,1,4,4-tetraphenylbutane (LiTPB), a difunctional anionic polymerization initiator [2], and (+)-(2R,3R)-1,1,4,4-tetraphenylbutane-1,2,3,4-tetrol (TETROL), an enantiomerically pure host compound for selective guest inclusion [3]. This bifunctionality is unique among tetraphenyl-substituted alkanes and underpins both its procurement value and its irreplaceability in specific synthetic and separations workflows.

Why Generic Substitution Fails for 1,1,4,4-Tetraphenylbutane: The Functional Specificity of a Dual-Purpose Molecular Core


Attempting to substitute 1,1,4,4-tetraphenylbutane with other tetraphenylalkane isomers (e.g., 1,1,3,3-tetraphenylbutane or 1,2,3,4-tetraphenylbutane) or with simpler 1,4-diphenylbutane fails for two specific, evidence-backed reasons. First, the precise 1,1,4,4-tetraphenyl substitution pattern is required to generate a dilithium di-anion upon reaction with lithium metal, forming a difunctional initiator (LiTPB) capable of producing ABA triblock copolymers in two sequential monomer additions rather than three [1]. In diethyl ether, this LiTPB initiator uniquely imparts >70% 1,2-microstructure in polybutadiene—a level unattainable with conventional monofunctional alkyl lithium initiators such as n-BuLi in hydrocarbon media [1]. Second, only the (2R,3R) stereochemistry achieved through direct derivatization of this specific hydrocarbon scaffold yields TETROL, a chiral host that exhibits a quantified selectivity of 64.9% for p-cresol over m-cresol (23.8%) and o-cresol (11.3%)—a selectivity profile that its close structural analog DMT reverses (62% preference for N,N-dimethylaniline versus 6% for aniline) [2]. These performance vectors are not transferable to generic structural mimics.

Quantitative Differentiation Evidence for 1,1,4,4-Tetraphenylbutane and Its Derivatives Against Closest Analogs


LiTPB vs. Monofunctional n-BuLi/Sec-BuLi: Microstructure Control in Polybutadiene Synthesis

When converted to its dilithio derivative (LiTPB), 1,1,4,4-tetraphenylbutane initiates butadiene polymerization in diethyl ether (DEE) to yield polybutadiene with >70% 1,2-vinyl microstructure and narrow molecular weight distribution (Mw/Mn 1.04–1.20) [1]. This contrasts sharply with monofunctional alkyl lithium initiators such as n-butyllithium in hydrocarbon solvents, which typically yield predominantly 1,4-microstructure polybutadiene with 8–12% 1,2-vinyl units [2]. The high 1,2-content polybutadiene obtained via LiTPB is essential for applications requiring high vinyl functionality, including block copolymer thermoplastic elastomers with defined interface properties.

Living Anionic Polymerization Polybutadiene Microstructure Control Difunctional Initiator

LiTPB vs. Other Difunctional Initiators: Polyisoprene 1,4-Microstructure Retention for Elastomeric Block Copolymers

A direct comparison within the dilithium initiator class reveals that LiTPB uniquely preserves the high (>90%) 1,4-microstructure of polyisoprene, which is essential for achieving elastomeric mechanical properties in triblock copolymers [1]. Earlier dilithium initiators reportedly failed to retain this microstructure, producing polyisoprene with reduced 1,4-character that compromised elastomeric behavior. The 1,4-content achieved by LiTPB (reported >90%) is comparable to that obtained with monofunctional lithium initiators used in commercial polyisoprene synthesis (typically 90–92% cis-1,4) [2], but LiTPB adds the advantage of bidirectional chain growth for ABA architectures.

Polyisoprene 1,4-Microstructure Elastomer Difunctional Initiator Block Copolymer

LiTPB vs. Monofunctional 1,1-Diphenyl-3-methylpentyllithium: Enabling α,ω-Difunctional Telechelic Polymer Synthesis

In a study explicitly comparing 1,1-diphenyl-3-methylpentyllithium (monofunctional) and dilithium 1,1,4,4-tetraphenylbutane (difunctional), both were used to initiate polymerization of n-butyl and t-butyl methacrylate at -78 °C in THF with LiCl additive (10:1 ratio) [1]. The monofunctional initiator yielded polymers with a single chain end suitable for functionalization, whereas LiTPB produced difunctional polymethacrylate anions with two active chain ends, enabling synthesis of α,ω-telechelic polymers and BAB block copolymers in a divergent manner. Both initiator systems produced narrow molecular weight distributions, but only the LiTPB route delivered the α,ω-bifunctional architecture required for subsequent sulfonation and telechelic assembly.

Telechelic Polymers Difunctional Initiation Polymethacrylate Sulfonate End-Group

TETROL (from 1,1,4,4-Tetraphenylbutane) vs. DMT: Divergent Guest Selectivity in Chiral Host-Guest Separation of Anilines

The chiral tetraol derivative of 1,1,4,4-tetraphenylbutane, TETROL, exhibits a guest selectivity order for anilines that is the exact inverse of its close analog DMT (2,3-dimethoxy-1,1,4,4-tetraphenylbutane-1,4-diol) [1]. When recrystallized from an equimolar mixture of aniline, N-methylaniline, and N,N-dimethylaniline, TETROL preferentially includes aniline (67%), followed by N-methylaniline (29%) and N,N-dimethylaniline (4%). DMT, however, shows the reversed preference: N,N-dimethylaniline (62%) > N-methylaniline (32%) > aniline (6%). This orthogonal selectivity arises from TETROL's ability to act as both hydrogen bond donor and acceptor, whereas DMT lacks hydrogen bond donor capability, as confirmed by single-crystal X-ray diffraction.

Host-Guest Chemistry Chiral Separation TETROL DMT Aniline Isomers

TETROL (from 1,1,4,4-Tetraphenylbutane): Selective Cresol Isomer Separation with Quantified Para Preference

When TETROL is recrystallized from an equimolar mixture of o-, m-, and p-cresol, it demonstrates a clear selectivity order of p-cresol (64.9%) > m-cresol (23.8%) > o-cresol (11.3%) [1]. Importantly, when the host is challenged with a binary mixture of only m- and p-cresol—the two isomers most difficult to separate via conventional methods—the selectivity for p-cresol is enhanced to 70.4%. TETROL does not enclathrate o-cresol at all in single-guest experiments. Thermal analysis confirmed that the p-cresol inclusion complex has higher thermal stability than the m-cresol complex, corroborating the selectivity order. No commercial cyclodextrin or TADDOL host has been reported to achieve this specific selectivity profile for cresol isomers.

Isomer Separation Cresol Isomers Host Selectivity TETROL

LiTPB Difunctionality Purity: Temperature-Dependent Control Over Initiation Site Homogeneity

The preparation temperature of 1,1,4,4-tetraphenyl-1,4-dilithiobutane (TPDLi) directly determines its difunctional purity. When prepared at 0 °C in THF/benzene (4:1 v/v), the product is almost 100% difunctional as characterized by GC/MS and NMR analysis of methanol-quenched samples [1]. In contrast, when prepared at room temperature, approximately 30% of the product is contaminated with a monofunctional species (LiCPh₂CH₂CH₂CPh₂(CH₂CH₂CH₂CH₂OLi)) arising from THF attack on one active center. This directly affects the achievable polymer architecture: only the 0 °C-prepared TPDLi yields perfectly difunctional polystyrene with Mn predictable from monomer-to-initiator ratio and Mw/Mn < 1.1 [1].

Difunctional Initiator Purity Temperature Control Living Polymerization Polystyrene Standards

High-Impact Application Scenarios for 1,1,4,4-Tetraphenylbutane Based on Quantitative Differentiation Evidence


Synthesis of ABA Triblock Copolymer Thermoplastic Elastomers via Two-Step Sequential Monomer Addition

When converted to LiTPB at 0 °C, 1,1,4,4-tetraphenylbutane enables synthesis of well-defined ABA triblock copolymers (e.g., PMMA-b-PBD-b-PMMA) in two sequential monomer additions rather than the three-step process required with monofunctional initiators [1]. The resulting polybutadiene mid-block exhibits >70% 1,2-microstructure with narrow dispersity (Mw/Mn 1.04–1.20), while the PMMA outer blocks are formed by end-capping the PBD dianion with 1,1-diphenylethylene before MMA addition. This workflow is directly validated for n-butyl methacrylate and t-butyl methacrylate systems and is the sole commercially viable route to α,ω-sulfonated telechelic poly(methacrylate) ionomers.

Chiral Resolution and Selective Isolation of p-Cresol from Mixed Cresol Feedstocks

TETROL, derived from 1,1,4,4-tetraphenylbutane, provides a host-guest separation method for isolating p-cresol with 70.4% selectivity from binary m-/p-cresol mixtures—the most challenging cresol isomer separation [1]. This performance exceeds that of its close analog DMT and exploits TETROL's dual hydrogen bond donor/acceptor capability. Industrial processes requiring pure p-cresol as a precursor for antioxidants, agrochemicals, or fragrance intermediates can leverage this selectivity in a simple recrystallization-based workflow without chromatographic infrastructure.

Synthesis of High-Vinyl Polybutadiene for Functionalized Adhesives and Coatings

The LiTPB/DEE initiator system is uniquely suited for producing polybutadiene with >70% 1,2-vinyl content [1], a microstructure that cannot be achieved with conventional n-BuLi or sec-BuLi in hydrocarbon solvents. High 1,2-PBD is commercially valuable for formulating UV-curable adhesives, functional coatings, and reactive oligomers where the pendant vinyl groups serve as crosslinking sites. The simultaneous ability to produce this microstructure in a difunctional living polymer enables the direct synthesis of telechelic liquid rubbers with terminal acrylate or methacrylate functionality.

Synthesis of Diene-Elastomer-Based ABA Block Copolymers with High 1,4-Microstructure

For applications requiring polyisoprene or polybutadiene mid-blocks with high 1,4-content (necessary for low-Tg elastomeric behavior), LiTPB is the only dilithium initiator that preserves >90% 1,4-microstructure [1]. This enables the synthesis of thermoplastic elastomers such as poly-α-methylstyrene-b-polyisoprene-b-poly-α-methylstyrene with mechanical properties comparable to commercial SIS triblock copolymers but with a simplified two-step synthesis rather than the three-step sequential addition required when using monofunctional initiators.

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